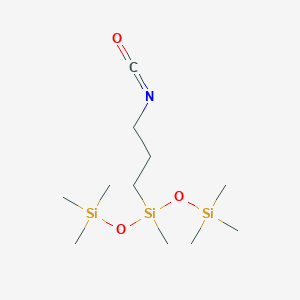![molecular formula C14H14O B180179 (2'-Methyl[1,1'-biphenyl]-4-yl)methanol CAS No. 198206-29-0](/img/structure/B180179.png)
(2'-Methyl[1,1'-biphenyl]-4-yl)methanol
Vue d'ensemble
Description
“(2’-Methyl[1,1’-biphenyl]-4-yl)methanol” is an organic compound that is used as an intermediate in the synthesis of certain insecticides . It has a molecular formula of C14H14O and a molar mass of 198.26 .
Synthesis Analysis
The compound can be synthesized from 3-chloro-2-methylbiphenyl by reacting it with magnesium to form a Grignard reagent, which is then reacted with polyformaldehyde diethyl acetal .Molecular Structure Analysis
The molecular structure of “(2’-Methyl[1,1’-biphenyl]-4-yl)methanol” consists of a biphenyl group with a methyl group attached to one of the phenyl rings and a methanol group attached to the other .Chemical Reactions Analysis
The main chemical reaction involved in the synthesis of “(2’-Methyl[1,1’-biphenyl]-4-yl)methanol” is the formation of a Grignard reagent from 3-chloro-2-methylbiphenyl and magnesium, followed by reaction with polyformaldehyde diethyl acetal .Physical And Chemical Properties Analysis
“(2’-Methyl[1,1’-biphenyl]-4-yl)methanol” is a white crystalline solid with a melting point of 73-76°C. It is soluble in organic solvents such as ethanol, benzene, and toluene, but insoluble in water .Applications De Recherche Scientifique
Methanol as a Hydrogen Source and C1 Synthon : Methanol is widely used in organic synthesis and energy technologies. It's particularly noted for its role as a hydrogen source and C1 synthon, crucial for N-methylation of amines and synthesis of pharmaceutical agents via late-stage functionalization. This indicates that compounds like (2'-Methyl[1,1'-biphenyl]-4-yl)methanol could be involved in similar complex synthesis processes due to their related chemical structure (Sarki et al., 2021).
Supercritical Methanol in Selective Methylation : Research on the selective methylation of 4-methyl-biphenyl to produce 4,4’-dimethylbiphenyl using supercritical methanol suggests that similar biphenyl compounds could be methylated under specific conditions for valuable monomers in thermotropic liquid crystals and engineering plastics (Yoshiteru et al., 2004).
Methanol in Drug and Material Synthesis : Methanol's role as a precursor in synthesizing complex chemical structures like acetic acid, dimethyl ether, and methylamine indicates its importance in creating various materials and pharmaceuticals. This might imply potential routes for synthesizing or modifying compounds like (2'-Methyl[1,1'-biphenyl]-4-yl)methanol for specific applications (Dalena et al., 2018).
Imidazole Derivatives Synthesis : The synthesis of (1-Methyl-1H-imidazol-2-yl) methanol derivatives demonstrates the flexibility of methanol-containing compounds in producing various carbonyl compounds, suggesting similar potential for (2'-Methyl[1,1'-biphenyl]-4-yl)methanol (Ohta et al., 1987).
Antimicrobial Applications : Synthesis of substituted (1,1'-biphenyl)-4-yl(3-methylbenzofuran-2-yl)methanones and their evaluation for antibacterial and antifungal activities hint at potential antimicrobial applications for related compounds (B. Reddy & V. P. Reddy, 2016).
Propriétés
IUPAC Name |
[4-(2-methylphenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-4-2-3-5-14(11)13-8-6-12(10-15)7-9-13/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPCHSOAWDGHNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362636 | |
| Record name | (2'-Methyl[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2'-Methyl[1,1'-biphenyl]-4-yl)methanol | |
CAS RN |
198206-29-0 | |
| Record name | (2'-Methyl[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


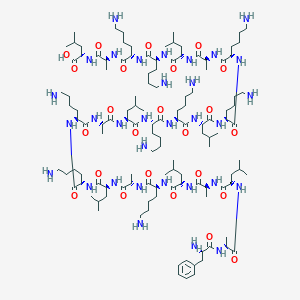

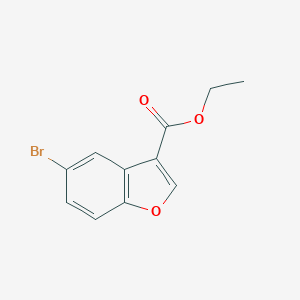
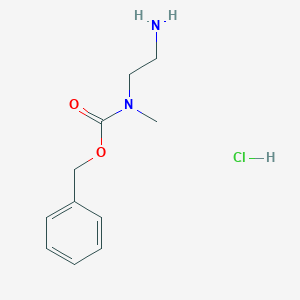
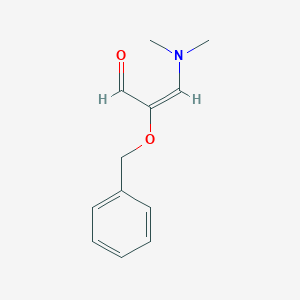

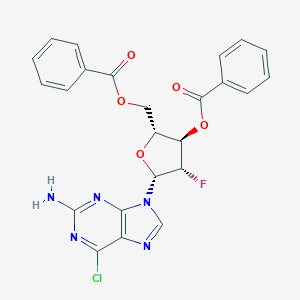
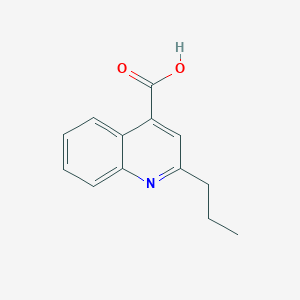

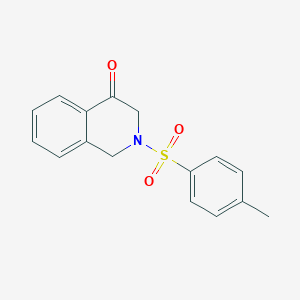

amine](/img/structure/B180126.png)
